molecular formula C9H12N2O B580770 6-(Ethyl(methyl)amino)nicotinaldehyde CAS No. 1216170-74-9

6-(Ethyl(methyl)amino)nicotinaldehyde

Cat. No.: B580770
CAS No.: 1216170-74-9
M. Wt: 164.208
InChI Key: CGMPPLHVHNJTEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Contextualization within Pyridine (B92270) Carboxaldehyde Chemistry

Pyridine carboxaldehydes, also known as formylpyridines, are a class of organic compounds characterized by a pyridine ring substituted with an aldehyde group (-CHO). There are three isomers: pyridine-2-carboxaldehyde, pyridine-3-carboxaldehyde (nicotinaldehyde), and pyridine-4-carboxaldehyde. wikipedia.org 6-(Ethyl(methyl)amino)nicotinaldehyde is a derivative of the nicotinaldehyde isomer.

The chemistry of pyridine carboxaldehydes is rich and varied. The aldehyde group is highly reactive and can participate in a wide range of chemical transformations, including nucleophilic additions, condensations, and oxidations. wikipedia.orgsigmaaldrich.com For instance, they can react with amines to form Schiff bases, which are important intermediates in the synthesis of various biologically active compounds. wikipedia.org The pyridine ring itself can undergo substitution reactions, and the nitrogen atom imparts basicity to the molecule, influencing its reactivity and physical properties.

The synthesis of pyridine carboxaldehydes can be achieved through several methods, such as the oxidation of the corresponding methylpyridines or hydroxymethylpyridines. wikipedia.orgexsyncorp.com Nicotinaldehyde, the parent compound of the molecule in focus, can be produced from nicotinonitrile or the aerobic oxidation of its corresponding alcohol. exsyncorp.com The introduction of an amino group at the 6-position, as seen in this compound, further functionalizes the pyridine ring, opening up new avenues for chemical modification and the construction of diverse molecular architectures.

Significance as a Privileged Scaffold for Advanced Chemical Synthesis

The concept of "privileged scaffolds" is a cornerstone in modern medicinal chemistry and drug discovery. A privileged scaffold is a molecular framework that is able to bind to multiple biological targets, often with high affinity. nih.govtandfonline.comufrj.br The pyridine ring is widely recognized as a privileged scaffold due to its presence in a vast number of natural products and FDA-approved drugs. nih.govnih.gov Its ability to form various non-covalent interactions with biological macromolecules makes it a highly versatile and valuable component in the design of new therapeutic agents. nih.gov

The nicotinaldehyde framework, as a substituted pyridine, inherits this "privileged" status. The presence of both an aldehyde group and a modifiable amino group in this compound makes it a particularly attractive building block. This dual functionality allows for sequential or orthogonal chemical transformations, enabling the construction of complex and diverse molecular libraries for high-throughput screening. tandfonline.com The ethyl and methyl groups on the amine can also influence the compound's solubility, lipophilicity, and steric profile, which are critical parameters in drug design.

Overview of Academic Research Trajectories for Nicotinaldehyde Derivatives

Research into nicotinaldehyde and its derivatives has followed several key trajectories, primarily driven by their potential applications in medicinal chemistry and materials science.

In the realm of medicinal chemistry , nicotinaldehyde derivatives are extensively explored for the development of new therapeutic agents. They serve as key intermediates in the synthesis of a wide range of biologically active compounds, including anti-inflammatory, antimicrobial, and anticancer agents. nih.gov For example, nicotinic acid and its derivatives have been studied for their role in treating diseases like pellagra and for their potential as COX-2 inhibitors. nih.govnih.gov The aldehyde functionality is a versatile handle for introducing various pharmacophores through reactions like the Suzuki coupling, which has been used to synthesize novel nicotinaldehyde derivatives with potential activity against oral pathogens. sigmaaldrich.com

In materials science , the reactivity of the aldehyde group in nicotinaldehydes is harnessed to create novel polymers and functional materials. The ability of the pyridine nitrogen to coordinate with metal ions also makes these compounds interesting ligands for the development of new catalysts and materials with specific electronic or optical properties.

The synthesis of various substituted nicotinaldehydes is also an active area of research. Methods for the preparation of 6-substituted nicotinic acid esters, which can be precursors to the corresponding aldehydes, have been described in patents. sigmaaldrich.com The development of efficient synthetic routes to access a wide variety of nicotinaldehyde derivatives is crucial for expanding their applications in both academic and industrial research.

Chemical and Physical Properties

The fundamental properties of this compound are summarized in the table below.

PropertyValueSource
CAS Number 1216170-74-9 tandfonline.commdpi.com
Molecular Formula C₉H₁₂N₂O tandfonline.com
Molecular Weight 164.20 g/mol tandfonline.com
IUPAC Name 6-(ethyl(methyl)amino)pyridine-3-carbaldehyde chemicalbook.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-[ethyl(methyl)amino]pyridine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O/c1-3-11(2)9-5-4-8(7-12)6-10-9/h4-7H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGMPPLHVHNJTEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C)C1=NC=C(C=C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Derivatization Studies of 6 Ethyl Methyl Amino Nicotinaldehyde

Reactivity of the Aldehyde Functionality

The aldehyde group is a primary site of chemical reactivity in 6-(Ethyl(methyl)amino)nicotinaldehyde. Its electrophilic carbon atom is susceptible to attack by a variety of nucleophiles, leading to a range of addition and condensation products.

Nucleophilic Additions and Condensation Reactions

The carbonyl carbon of the aldehyde is electron-deficient due to the electronegativity of the adjacent oxygen atom, making it a prime target for nucleophilic attack. youtube.comyoutube.com This leads to the formation of a tetrahedral intermediate, which can then be protonated to yield an alcohol. youtube.com Common nucleophiles that participate in these reactions include organometallic reagents (like Grignard and organolithium reagents), cyanide ions, and water. youtube.comlibretexts.org

Condensation reactions are also a key feature of the aldehyde's reactivity. For instance, in the presence of a base, the aldehyde can undergo an aldol condensation with another enolizable carbonyl compound. The reaction with amines or their derivatives leads to the formation of imines (Schiff bases), which are important intermediates in various synthetic pathways.

Reaction Type Reagent Product Conditions
Grignard ReactionRMgXSecondary alcoholAnhydrous ether
Cyanohydrin formationHCNCyanohydrinBasic catalyst
Acetal formation2 R'OHAcetalAcid catalyst
Imine formationR'NH₂ImineMild acid/base

Oxidation and Reduction Pathways of the Carboxaldehyde Group

The aldehyde group of this compound can be readily oxidized to a carboxylic acid. This transformation can be achieved using a variety of oxidizing agents, such as potassium permanganate (KMnO₄), chromium trioxide (CrO₃), or milder reagents like silver oxide (Ag₂O). ucr.eduharvard.edu The choice of oxidant is often dictated by the sensitivity of other functional groups in the molecule.

Conversely, the aldehyde can be reduced to a primary alcohol. Common reducing agents for this purpose include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄). Catalytic hydrogenation over a metal catalyst like palladium or platinum is also an effective method for this reduction.

Transformation Reagent Product
OxidationKMnO₄, H⁺6-(Ethyl(methyl)amino)nicotinic acid
OxidationTollens' reagent6-(Ethyl(methyl)amino)nicotinic acid
ReductionNaBH₄, MeOH(6-(Ethyl(methyl)amino)pyridin-3-yl)methanol
ReductionH₂, Pd/C(6-(Ethyl(methyl)amino)pyridin-3-yl)methanol

Wittig, Horner-Wadsworth-Emmons, and Related Olefination Reactions

The aldehyde functionality is a suitable substrate for olefination reactions, such as the Wittig and Horner-Wadsworth-Emmons (HWE) reactions. These reactions are powerful tools for the formation of carbon-carbon double bonds. In the Wittig reaction, a phosphorus ylide reacts with the aldehyde to form an alkene and a phosphine oxide. nih.gov

The HWE reaction, a modification of the Wittig reaction, employs a phosphonate carbanion. organic-chemistry.orgwikipedia.orgalfa-chemistry.com This method often provides better stereochemical control, favoring the formation of (E)-alkenes, and the water-soluble phosphate byproduct is more easily removed than the triphenylphosphine oxide generated in the Wittig reaction. wikipedia.orgyoutube.com

Reactivity of the Pyridine (B92270) Heterocycle and Amino Substituent

The pyridine ring in this compound is an electron-deficient aromatic system due to the electronegativity of the nitrogen atom. This deactivation influences its susceptibility to electrophilic and nucleophilic substitution reactions.

Electrophilic Aromatic Substitution on the Pyridine Ring

The pyridine ring is generally resistant to electrophilic aromatic substitution due to the electron-withdrawing nature of the nitrogen atom. uoanbar.edu.iqwikipedia.org This effect is further compounded in acidic conditions, where the nitrogen atom becomes protonated, creating a positively charged pyridinium ion that strongly deactivates the ring towards electrophiles. uoanbar.edu.iq When such reactions do occur, they typically require harsh conditions and substitution is directed to the 3- and 5-positions. However, the presence of the activating amino group at the 6-position can facilitate electrophilic substitution, directing incoming electrophiles to the positions ortho and para to it.

Transformations Involving the 6-(Ethyl(methyl)amino) Group

There is no available scientific literature that specifically describes transformations involving the 6-(ethyl(methyl)amino) group of this compound. Research on the reactivity of this specific functional group on this particular molecule, such as N-dealkylation, oxidation, or its participation in cyclization reactions, has not been published.

Formation of Complex Molecular Architectures

No documented research specifically utilizes this compound as a building block for the formation of more complex molecular architectures.

There are no published studies on annulation or cyclization reactions that employ this compound to construct fused heterocyclic systems. Consequently, there are no research findings, reaction conditions, or yields to report for this specific compound.

A search for multi-component reactions incorporating this compound yielded no results. There is no available data on its use as a component in reactions like the Ugi, Passerini, or Hantzsch reactions to generate complex molecular scaffolds.

No synthetic routes leading to polycyclic aromatic nitrogen heterocycles that start from this compound have been reported in the scientific literature.

Spectroscopic and Structural Elucidation of 6 Ethyl Methyl Amino Nicotinaldehyde and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the molecular structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, it is possible to map out the connectivity and chemical environment of each atom within the molecule.

¹H NMR spectroscopy reveals the number of distinct proton environments, their electronic surroundings, and the proximity of neighboring protons. For 6-(Ethyl(methyl)amino)nicotinaldehyde, the spectrum is characterized by signals corresponding to the aromatic protons on the pyridine (B92270) ring, the aldehyde proton, and the protons of the ethyl and methyl groups attached to the exocyclic nitrogen.

The electron-donating nature of the ethyl(methyl)amino group and the electron-withdrawing effect of the aldehyde group significantly influence the chemical shifts of the pyridine ring protons. The aldehyde proton typically appears as a singlet in the downfield region (δ 9.5-10.5 ppm) due to the strong deshielding effect of the carbonyl group. uq.edu.au The protons of the N-methyl group appear as a singlet, while the N-ethyl group presents as a quartet (for the -CH2- group) and a triplet (for the -CH3 group), characteristic of an ethyl group coupled to a non-proton-bearing atom.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound Solvent: CDCl₃, Frequency: 400 MHz

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
Aldehyde-H9.79s (singlet)-
H-2 (Pyridine)8.45d (doublet)2.1
H-4 (Pyridine)7.60dd (doublet of doublets)8.7, 2.1
H-5 (Pyridine)6.55d (doublet)8.7
N-CH₂ (Ethyl)3.55q (quartet)7.1
N-CH₃ (Methyl)3.10s (singlet)-
N-CH₂-CH₃ (Ethyl)1.20t (triplet)7.1

Note: These are predicted values based on analysis of similar structures. Actual experimental values may vary slightly.

¹³C NMR spectroscopy provides a map of the carbon framework of the molecule. Each unique carbon atom gives a distinct signal, with its chemical shift indicating its electronic environment. In this compound, the carbonyl carbon of the aldehyde group is highly deshielded and appears significantly downfield (δ > 185 ppm). The carbons of the pyridine ring resonate in the aromatic region (δ 105-165 ppm), with their specific shifts influenced by the positions of the amino and aldehyde substituents. nih.govmdpi.com The aliphatic carbons of the N-ethyl and N-methyl groups appear in the upfield region of the spectrum.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound Solvent: CDCl₃, Frequency: 100 MHz

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C=O (Aldehyde)190.5
C-6 (Pyridine)161.0
C-2 (Pyridine)152.5
C-4 (Pyridine)138.0
C-3 (Pyridine)129.5
C-5 (Pyridine)107.0
N-CH₂ (Ethyl)46.5
N-CH₃ (Methyl)38.0
N-CH₂-CH₃ (Ethyl)12.8

Note: These are predicted values based on analysis of similar structures. Actual experimental values may vary slightly.

Two-dimensional (2D) NMR experiments, such as COSY, HSQC, and HMBC, are employed to establish definitive structural assignments by revealing through-bond and through-space correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) coupling networks. For this compound, a strong correlation would be observed between the H-4 and H-5 protons of the pyridine ring, confirming their adjacent positions. A correlation between the -CH2- and -CH3 protons of the ethyl group would also be evident.

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps direct one-bond correlations between protons and the carbons they are attached to (¹H-¹³C). It allows for the unambiguous assignment of each proton signal to its corresponding carbon signal in the skeleton.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range (typically 2-3 bond) couplings between protons and carbons. It is crucial for piecing together the molecular structure. Key expected correlations for this compound would include:

The aldehyde proton (CHO) showing a correlation to the C-3 and C-4 carbons of the pyridine ring.

The H-2 proton showing correlations to C-3 and C-4.

The N-methyl and N-ethyl protons showing correlations to the C-6 carbon of the pyridine ring, confirming the position of the amino substituent.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight and, through fragmentation analysis, valuable information about the molecule's structure. whitman.edu

HRMS provides a highly accurate measurement of a molecule's mass, typically to four or more decimal places. nih.govnih.gov This precision allows for the determination of the elemental formula of a compound, as very few combinations of atoms will have the same exact mass. For this compound (C₉H₁₂N₂O), the calculated exact mass of the protonated molecular ion [M+H]⁺ serves as a definitive confirmation of its chemical formula.

Table 3: HRMS Data for this compound

IonElemental FormulaCalculated Exact Mass [M+H]⁺
Protonated Molecular Ion[C₉H₁₃N₂O]⁺165.10224

In the mass spectrometer, the molecular ion can be induced to break apart into smaller, characteristic fragment ions. The pattern of these fragments provides a molecular fingerprint that can be used to confirm the structure. chemguide.co.uklibretexts.org The fragmentation of this compound is expected to follow predictable pathways based on the functional groups present.

Common fragmentation pathways include:

Alpha-Cleavage: The bond adjacent to the nitrogen atom is a common point of cleavage for amines. This can result in the loss of a methyl radical (•CH₃, loss of 15 Da) or an ethyl radical (•C₂H₅, loss of 29 Da) to form stable iminium ions. libretexts.orgwvu.edu The loss of the ethyl group is often favored due to the formation of a more stable radical.

Loss of Aldehyde Functionality: Fragmentation can occur at the aldehyde group, leading to the loss of a hydrogen radical (•H, loss of 1 Da), a formyl radical (•CHO, loss of 29 Da), or a neutral carbon monoxide molecule (CO, loss of 28 Da) from the [M-H]⁺ ion.

Ring Fragmentation: The pyridine ring itself can undergo fragmentation, although this typically requires higher energy.

Table 4: Predicted Major Fragments in the Mass Spectrum of this compound

m/z (Mass-to-Charge Ratio)Possible Fragment IonOrigin of Fragment
164[M-H]⁺Loss of a hydrogen radical from the aldehyde
150[M-CH₃]⁺α-cleavage, loss of a methyl radical
136[M-C₂H₅]⁺α-cleavage, loss of an ethyl radical (likely base peak)
136[M-CHO]⁺Loss of a formyl radical
137[M-CO]⁺Loss of carbon monoxide from the [M-H]⁺ ion

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

The spectroscopic characterization of this compound provides crucial insights into its molecular structure, functional groups, and electronic properties. Infrared (IR) spectroscopy is a powerful tool for identifying the vibrational modes of the molecule, thereby confirming the presence of key functional groups. Ultraviolet-Visible (UV-Vis) spectroscopy offers information about the electronic transitions within the molecule, which are characteristic of its chromophoric system.

Vibrational Analysis by Infrared Spectroscopy for Functional Group Identification

Infrared spectroscopy is instrumental in identifying the characteristic vibrational frequencies of the functional groups within this compound. While specific experimental spectra for this exact compound are not widely published, a detailed analysis can be inferred from the well-established vibrational modes of substituted pyridines and aromatic aldehydes. cdnsciencepub.comasianpubs.orgcdnsciencepub.com The primary functional groups are the pyridine ring, the tertiary amino group (ethyl(methyl)amino), and the aldehyde group.

The vibrational assignments for the key functional groups are anticipated as follows:

Aldehyde Group (CHO): The aldehyde group gives rise to some of the most characteristic bands in the IR spectrum. The C-H stretching vibration of the aldehyde is expected to appear as a pair of weak to medium bands in the range of 2850-2700 cm⁻¹. The more prominent feature is the intense C=O stretching vibration, which for aromatic aldehydes typically occurs in the region of 1710-1685 cm⁻¹. The position of this band can be influenced by electronic effects from substituents on the pyridine ring. The electron-donating nature of the amino group at the 6-position is expected to cause a slight decrease in the C=O stretching frequency due to resonance effects.

Pyridine Ring: The aromatic C-H stretching vibrations of the pyridine ring are expected in the region of 3100-3000 cm⁻¹. asianpubs.org The C=C and C=N stretching vibrations within the ring are predicted to produce a series of medium to strong bands in the 1600-1400 cm⁻¹ range. researchgate.net The pattern and intensity of these bands are sensitive to the substitution pattern on the ring.

Amino Group (Ethyl(methyl)amino): The C-H stretching vibrations of the ethyl and methyl groups attached to the nitrogen atom will be observed in the 2980-2850 cm⁻¹ region. The C-N stretching vibration of the tertiary aromatic amine is expected to appear in the 1360-1250 cm⁻¹ range.

A summary of the expected characteristic IR absorption frequencies for this compound is presented in the table below.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Intensity
AldehydeC-H Stretch2850 - 2700Weak to Medium
AldehydeC=O Stretch1710 - 1685Strong
Pyridine RingC-H Stretch3100 - 3000Medium
Pyridine RingC=C and C=N Stretch1600 - 1400Medium to Strong
Ethyl and Methyl GroupsC-H Stretch2980 - 2850Medium to Strong
Tertiary Aromatic AmineC-N Stretch1360 - 1250Medium

These assignments are based on established data for similar molecules and provide a reliable framework for the interpretation of an experimental IR spectrum of this compound.

Electronic Transitions by Ultraviolet-Visible Spectroscopy for Chromophore Characterization

The UV-Vis spectrum of this compound is characterized by electronic transitions within the conjugated system of the molecule. The chromophore consists of the pyridine ring substituted with an electron-donating amino group and an electron-withdrawing aldehyde group. This "push-pull" system is expected to result in significant absorption in the UV-Vis region.

The electronic spectra of substituted aminopyridines have been studied, and it is known that the presence of an amino group causes a bathochromic (red) shift of the π → π* transitions of the pyridine ring. cdnsciencepub.com The addition of an aldehyde group, which is also a chromophore, further extends the conjugation and influences the electronic transitions.

Typically, aromatic aldehydes exhibit two main absorption bands: a strong band corresponding to a π → π* transition and a weaker band at longer wavelengths due to an n → π* transition of the carbonyl group. For this compound, the following absorptions are anticipated:

π → π Transitions:* These transitions involve the promotion of an electron from a π bonding orbital to a π* antibonding orbital within the aromatic system. Due to the extended conjugation and the push-pull nature of the substituents, a strong absorption band is expected at a relatively long wavelength, likely in the range of 300-400 nm. The solvent polarity can influence the position of this band; a shift to longer wavelengths (bathochromic shift) is often observed in more polar solvents. sciencepublishinggroup.com

n → π Transition:* This transition involves the promotion of a non-bonding electron from the oxygen atom of the carbonyl group to a π* antibonding orbital. This transition is typically weaker than the π → π* transitions and may appear as a shoulder on the main absorption band, or be obscured by it.

The table below summarizes the expected electronic transitions for this compound.

Transition TypeChromophoreExpected Wavelength (λmax)Molar Absorptivity (ε)
π → πSubstituted Pyridine Ring and Aldehyde Group300 - 400 nmHigh
n → πCarbonyl Group (C=O)> 350 nmLow

The exact positions and intensities of these absorption bands would need to be determined experimentally. However, the analysis of related structures provides a strong indication of the expected UV-Vis spectral properties.

X-ray Crystallography for Solid-State Structure Determination (if available for analogous structures)

As of the current date, a single-crystal X-ray structure of this compound has not been reported in the publicly available literature. However, the analysis of the crystal structures of analogous compounds, such as substituted pyridines and other aldehyde derivatives, can provide valuable insights into the expected solid-state conformation, intermolecular interactions, and packing of this compound.

For instance, the crystal structure of 6-Aminonicotinaldehyde, a closely related primary amine, would reveal the planarity of the pyridine ring and the orientation of the aldehyde group relative to the ring. chemscene.comechemi.comnih.gov It would also show the hydrogen bonding networks established by the amino and aldehyde groups, which play a crucial role in the crystal packing.

In the hypothetical crystal structure of this compound, the following features would be of interest:

Molecular Conformation: The planarity of the pyridine ring is expected to be maintained. The ethyl and methyl groups on the nitrogen atom will adopt a conformation that minimizes steric hindrance. The orientation of the aldehyde group (syn or anti with respect to the ring nitrogen) would be a key conformational feature.

Intermolecular Interactions: In the absence of the N-H donors found in 6-aminonicotinaldehyde, classical hydrogen bonding will be less prevalent. However, weak C-H···O and C-H···N hydrogen bonds involving the aldehyde and pyridine ring are likely to be present, influencing the crystal packing. π-π stacking interactions between the pyridine rings of adjacent molecules may also play a significant role in stabilizing the crystal lattice.

The study of the crystal structures of other substituted nicotinaldehydes and 6-dialkylaminopyridines would further aid in predicting the likely structural characteristics of this compound in the solid state.

Computational and Theoretical Investigations of 6 Ethyl Methyl Amino Nicotinaldehyde

Quantum Chemical Calculations

Quantum chemical calculations provide a foundational understanding of the intrinsic properties of 6-(Ethyl(methyl)amino)nicotinaldehyde, derived from its electronic structure. These theoretical approaches are instrumental in elucidating various molecular attributes without the need for empirical observation.

Electronic Structure Analysis and Molecular Orbitals

The electronic structure of this compound is characterized by the interplay between the electron-donating ethyl(methyl)amino group and the electron-withdrawing aldehyde group, mediated by the π-system of the pyridine (B92270) ring. This configuration leads to a significant intramolecular charge transfer character.

Analysis of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) is crucial. The HOMO is typically localized on the electron-rich amino-substituted pyridine ring, while the LUMO is concentrated on the aldehyde moiety and the adjacent carbon atoms of the pyridine ring. The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a key indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity.

Table 1: Calculated Frontier Molecular Orbital Energies

Molecular Orbital Energy (eV)
HOMO -5.8
LUMO -1.9
HOMO-LUMO Gap 3.9

(Note: The data in this table is illustrative and represents typical values obtained from Density Functional Theory (DFT) calculations for similar aromatic aldehydes.)

Prediction of Spectroscopic Parameters

Quantum chemical calculations are a powerful tool for predicting the spectroscopic signatures of molecules. For this compound, these predictions are vital for its identification and characterization.

UV-Vis Spectroscopy: Time-dependent density functional theory (TD-DFT) is commonly employed to predict the electronic absorption spectra. The calculations would likely predict strong absorption bands in the UV-visible region, corresponding to π→π* and n→π* electronic transitions. The intramolecular charge transfer from the amino group to the aldehyde group would result in a prominent absorption peak.

Infrared (IR) Spectroscopy: Theoretical calculations of vibrational frequencies can predict the IR spectrum. Key predicted vibrational modes would include the C=O stretching of the aldehyde group, C-N stretching of the amino group, and various C-H and C=C stretching and bending modes of the aromatic ring.

NMR Spectroscopy: Gauge-Independent Atomic Orbital (GIAO) calculations can predict the ¹H and ¹³C NMR chemical shifts. These theoretical values, when compared with experimental data, can confirm the molecular structure.

Table 2: Predicted Spectroscopic Data

Spectroscopy Parameter Predicted Value
UV-Vis λmax (nm) ~350
IR ν(C=O) (cm⁻¹) ~1700
¹H NMR δ(CHO) (ppm) ~9.8

(Note: The data in this table is illustrative and based on general expectations for this class of compounds.)

Reaction Mechanism Studies and Transition State Analysis

Computational methods are invaluable for exploring the reactivity of this compound and elucidating the mechanisms of its reactions. By mapping the potential energy surface, chemists can identify transition states and intermediates for various chemical transformations.

For instance, the oxidation of the aldehyde group to a carboxylic acid or its reduction to an alcohol can be modeled. Transition state theory combined with quantum chemical calculations can determine the activation energies for these processes, providing insights into reaction kinetics. chemicalpapers.com The role of catalysts in these reactions can also be investigated by modeling the interaction of the substrate with the catalytic species.

Molecular Dynamics Simulations

While quantum mechanics provides a static picture, molecular dynamics (MD) simulations offer a view of the dynamic behavior of this compound over time. These simulations are crucial for understanding its conformational landscape and its interactions with the environment.

Conformational Analysis and Flexibility Studies

The ethyl and methyl groups attached to the nitrogen atom, as well as the aldehyde group, have rotational freedom, leading to multiple possible conformations of this compound. MD simulations can explore the potential energy surface to identify the most stable conformers and the energy barriers between them. This information is critical as the conformation can significantly influence the molecule's reactivity and biological activity.

Solvation Effects and Intermolecular Interactions

The behavior of this compound in a solution is profoundly influenced by its interactions with solvent molecules. MD simulations using explicit solvent models can provide a detailed picture of the solvation shell around the molecule. nih.gov

In polar solvents like water, strong hydrogen bonds are expected to form between the solvent and the nitrogen and oxygen atoms of the solute. In nonpolar solvents, van der Waals interactions will dominate. These simulations can quantify the solvation free energy, which is a measure of how favorably the molecule interacts with the solvent. nih.gov The study of solvation is critical for understanding reaction rates and equilibria in solution. researchgate.net

Table 3: Compound Names Mentioned in the Article

Compound Name
This compound
Carboxylic acid

Structure-Property Relationship (SPR) Modeling

Structure-Property Relationship (SPR) modeling provides a quantitative framework to understand and predict the behavior of chemical compounds based on their molecular structure. This approach is particularly valuable in modern chemistry for accelerating the discovery and development of new molecules with desired characteristics. For this compound, SPR methodologies, including Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies, can offer significant insights into its chemical reactivity and guide the design of novel derivatives.

The chemical reactivity of this compound can be systematically investigated and predicted through the development of QSAR models. These models establish a mathematical correlation between a set of molecular descriptors and a specific reactivity endpoint. The descriptors, which are numerical representations of the molecule's physicochemical properties, can be derived from its two-dimensional structure or three-dimensional conformation.

Research Findings:

Although specific QSAR studies focusing exclusively on this compound are not extensively documented in publicly accessible literature, the fundamental principles of this approach have been successfully applied to a wide range of pyridine derivatives. chemrevlett.comnih.gov These studies have demonstrated the utility of QSAR in predicting various properties, from biological activity to chemical reactivity. Key molecular descriptors often employed in such models include:

Electronic Descriptors: These descriptors quantify the electronic characteristics of a molecule. For this compound, the electron-donating nature of the ethyl(methyl)amino group and the electron-withdrawing character of the aldehyde function create a distinct electronic profile that can be captured by descriptors such as partial atomic charges, dipole moment, and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).

Steric Descriptors: These parameters describe the three-dimensional size and shape of the molecule. Descriptors such as molecular weight, volume, surface area, and more sophisticated parameters like Sterimol values are critical for understanding how a molecule interacts sterically with other reactants or within a confined active site of an enzyme.

Topological Descriptors: Derived from the 2D graph of the molecule, these descriptors encode information about molecular size, shape, and the degree of branching.

A hypothetical QSAR model for the reactivity of this compound could be constructed by synthesizing a series of structurally related analogs and measuring their reaction rates for a specific chemical transformation, such as a nucleophilic addition to the aldehyde group. The resulting experimental data can then be correlated with a set of calculated molecular descriptors to generate a predictive model.

Hypothetical Predictive Reactivity Data:

The following interactive data table presents a hypothetical QSAR model for predicting the relative reactivity of this compound and its analogs. The predicted reactivity is on a scale from 1 to 10, with 10 representing the highest reactivity. The model is based on three key descriptors: HOMO energy (in eV), LUMO energy (in eV), and molecular polarizability (in ų).

CompoundHOMO (eV)LUMO (eV)Polarizability (ų)Predicted Reactivity
This compound-5.8-1.218.57.8
6-(Dimethylamino)nicotinaldehyde-5.7-1.117.98.2
6-(Diethylamino)nicotinaldehyde-5.9-1.319.17.5
6-Aminonicotinaldehyde-5.5-1.016.29.1
6-(Ethyl(methyl)amino)-5-methylnicotinaldehyde-6.0-1.419.87.1

Computational chemistry, particularly methods rooted in Density Functional Theory (DFT), offers a powerful platform for the rational design of novel derivatives of this compound with finely tuned properties. nih.govresearchgate.net Through in silico modifications of the parent structure, researchers can predict the consequences of these changes on the molecule's reactivity, stability, and electronic characteristics, thereby prioritizing the most promising candidates for synthesis.

Research Findings:

DFT calculations can elucidate the electronic structure and reactivity of this compound in great detail. Some of the key parameters that can be computed include:

Frontier Molecular Orbitals (FMOs): The HOMO and LUMO are central to understanding chemical reactivity. The energy of the HOMO is a measure of the molecule's ability to donate electrons, while the LUMO energy reflects its capacity to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's kinetic stability and chemical reactivity.

Molecular Electrostatic Potential (MEP): An MEP map provides a visual representation of the charge distribution across the molecular surface. This allows for the identification of electron-rich regions that are susceptible to electrophilic attack and electron-poor regions that are prone to nucleophilic attack. For this compound, the nitrogen atoms of the amino group and the pyridine ring are expected to be key nucleophilic centers, while the carbonyl carbon of the aldehyde group represents a primary electrophilic site.

Global and Local Reactivity Descriptors: Conceptual DFT provides a theoretical framework for quantifying various aspects of chemical reactivity through descriptors such as chemical potential, hardness, and the electrophilicity index. nih.gov

Hypothetical Computationally Designed Derivatives and Their Predicted Properties:

The interactive data table below showcases a set of hypothetical derivatives of this compound that have been designed in silico. The table includes their predicted HOMO-LUMO gap and electrophilicity index. A smaller HOMO-LUMO gap generally correlates with higher reactivity, while a larger electrophilicity index suggests a more pronounced electrophilic character.

DerivativeModificationPredicted HOMO-LUMO Gap (eV)Predicted Electrophilicity Index
Parent Compound This compound4.61.5
Derivative 1 5-Nitro-6-(ethyl(methyl)amino)nicotinaldehyde3.92.1
Derivative 2 5-Cyano-6-(ethyl(methyl)amino)nicotinaldehyde4.11.9
Derivative 3 6-(Trifluoromethyl)nicotinaldehyde5.21.2
Derivative 4 6-(Ethyl(methyl)amino)-5-fluoronicotinaldehyde4.51.6

Applications in Advanced Chemical Synthesis and Materials Science Research

A Versatile Synthetic Intermediate

The reactivity of 6-(Ethyl(methyl)amino)nicotinaldehyde, stemming from its aldehyde functionality and the electronic nature of its substituted pyridine (B92270) core, positions it as a valuable precursor in several areas of chemical synthesis.

Precursor for Ligands in Coordination Chemistry

The aldehyde group of this compound is a prime site for condensation reactions, particularly with primary amines, to form Schiff base ligands. nih.govyoutube.com This reaction creates an imine linkage (a carbon-nitrogen double bond) and is a common and efficient method for generating multidentate ligands that can coordinate with a variety of metal ions. nih.govrsc.orgresearchgate.net The resulting Schiff base ligands, incorporating the 6-(ethyl(methyl)amino)pyridine framework, can chelate to metal centers through the imine nitrogen and the pyridine nitrogen. The electronic properties of the ligand, and consequently the resulting metal complex, can be fine-tuned by the electron-donating nature of the ethyl(methyl)amino group. These complexes have potential applications in catalysis and the development of new materials with specific electronic or magnetic properties. rsc.org

Building Block for Functional Organic Materials

There is growing interest in this compound as a monomer for the construction of advanced functional organic materials. Chemical suppliers have identified this compound as a building block for materials with applications in organic light-emitting diodes (OLEDs) and as an organic monomer for covalent organic frameworks (COFs). bldpharm.com Related aminonicotinaldehyde derivatives are also recognized for their utility as linkers in COFs. ambeed.com In the context of OLEDs, the substituted pyridine moiety can be a component of emissive or charge-transport layers. The aggregation-induced emission properties noted by suppliers suggest that materials derived from this compound may exhibit enhanced fluorescence in the solid state, a desirable characteristic for efficient light-emitting devices. bldpharm.com For COFs, the aldehyde functionality allows for the formation of porous, crystalline polymers through reversible bond formation, typically with amine-containing co-monomers. The resulting frameworks have potential uses in gas storage, separation, and catalysis.

Table 1: Potential Applications in Functional Organic Materials

Application Area Role of this compound Potential Benefit
Organic Light-Emitting Diodes (OLEDs) Monomer for emissive or charge-transport layers Enhanced solid-state fluorescence (Aggregation-Induced Emission)

Intermediate in the Synthesis of Complex Natural Product Analogs

While direct application in the total synthesis of natural products is not widely documented, the structure of this compound makes it a valuable starting material in diversity-oriented synthesis (DOS) for the creation of natural product analogs. mdpi.com DOS strategies aim to generate libraries of structurally diverse small molecules, and amino-substituted aromatic building blocks are key starting points for this approach. mdpi.com The aldehyde can be transformed into a variety of functional groups, and the pyridine core is a common scaffold in many biologically active natural products. By modifying this compound, chemists can systematically create a range of new compounds and explore their biological activities, potentially leading to the discovery of new therapeutic agents that are analogs of existing natural products.

Exploration in Supramolecular Chemistry

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions. The structural characteristics of this compound lend themselves to the design of such complex architectures.

Design of Self-Assembled Systems

Pyridine derivatives are well-known to participate in self-assembly processes, driven by a combination of hydrogen bonding, π-π stacking, and dipole-dipole interactions. nih.gov The this compound molecule possesses a hydrogen bond acceptor in the form of the pyridine nitrogen and a π-system capable of stacking interactions. In derivatives such as Schiff base complexes, the introduction of further hydrogen bonding sites can lead to the formation of well-ordered two- and three-dimensional supramolecular arrays. rsc.org These self-assembled systems can exhibit properties distinct from the individual molecules, with potential applications in sensing, molecular recognition, and the development of "smart" materials.

Host-Guest Chemistry Applications

The electron-rich cavity and functional groups of molecules derived from this compound make them potential candidates for host-guest chemistry. While specific host-guest complexes involving this compound are not yet detailed in the literature, related pyridine-containing macrocycles and assemblies are known to form inclusion complexes with a variety of guest molecules. The design of larger, cage-like structures or cavitands using this aldehyde as a starting point could lead to new host molecules capable of selectively binding small organic molecules or ions. Such systems are of interest for applications in drug delivery, sensing, and catalysis, where the host molecule can encapsulate and alter the properties or reactivity of a guest molecule.

Table 2: Mentioned Chemical Compounds

Compound Name
This compound

Development of New Dyes and Fluorophores

The electron donor-acceptor (D-A) architecture of this compound is a key feature exploited in the development of novel dyes and fluorophores. The ethylmethylamino group acts as a potent electron donor, while the formyl group functions as an electron acceptor. This inherent "push-pull" character is fundamental to creating molecules with strong intramolecular charge transfer (ICT) properties, which are essential for vibrant color and fluorescence.

Pyridine-based chromophores are a significant class of organic dyes known for their tunable optical properties and environmental sensitivity. The aldehyde functionality of this compound provides a reactive site for the synthesis of a wide array of these chromophores through condensation reactions. For instance, it can readily react with active methylene (B1212753) compounds, such as malononitrile (B47326) or cyanoacetic esters, in Knoevenagel condensation reactions to yield intensely colored push-pull dyes. acs.orgacs.org The resulting molecules typically exhibit strong absorption in the visible region of the electromagnetic spectrum.

The synthesis of such dyes is often straightforward, proceeding under mild conditions with high yields. The specific properties of the resulting chromophore can be fine-tuned by the choice of the reaction partner. This modularity allows for the creation of a library of dyes with tailored absorption and emission characteristics. While direct studies on this compound are not extensively documented in public literature, the behavior of analogous 6-aminonicotinaldehydes in these syntheses is well-established. The electronic properties of a representative series of push-pull dyes derived from similar pyridine aldehydes are summarized in the table below.

Reactant for Condensation Resulting Chromophore Type Typical λmax (nm) in Dichloromethane
MalononitrileDicyanovinyl-substituted pyridine450 - 550
Barbituric AcidPyrimidine-trione-annelated pyridine500 - 600
Indane-1,3-dioneIndandione-vinyl-substituted pyridine480 - 580

This table presents typical absorption maxima for chromophores synthesized from analogous pyridine aldehydes. The exact values for derivatives of this compound may vary.

The push-pull nature of molecules derived from this compound makes them promising candidates for precursors to optoelectronic materials. The intramolecular charge transfer from the donor to the acceptor upon photoexcitation leads to a significant change in the dipole moment between the ground and excited states, a key requirement for nonlinear optical (NLO) activity. thieme-connect.de Materials exhibiting strong second- or third-order NLO responses are in high demand for applications in optical communications, data storage, and optical limiting.

Furthermore, the fluorescent properties of chromophores based on this scaffold are of interest for the development of organic light-emitting diodes (OLEDs) and fluorescent probes. beilstein-journals.org The emission color and quantum yield can be modulated by altering the chemical structure, allowing for the design of materials that emit across the visible spectrum. The solvatochromic behavior of these dyes, where the absorption and emission wavelengths shift with the polarity of the solvent, further underscores their potential in sensing applications. mdpi.com

Property Significance in Optoelectronics Influence of this compound moiety
Intramolecular Charge Transfer (ICT) Essential for nonlinear optical (NLO) properties and solvatochromism.The strong donor (ethylmethylamino) and acceptor (via aldehyde) on the pyridine ring create a potent ICT system.
Molar Extinction Coefficient Determines the efficiency of light absorption for applications like solar cells and photodetectors.The extended π-conjugation in derived chromophores generally leads to high molar extinction coefficients.
Fluorescence Quantum Yield Critical for the efficiency of organic light-emitting diodes (OLEDs) and fluorescent sensors.The rigidified structures and tunable electronics can lead to high quantum yields.
Two-Photon Absorption Cross-Section Enables applications in 3D microfabrication, data storage, and bio-imaging.The push-pull design is a known strategy to enhance two-photon absorption. njit.edu

Contribution to Fine Chemical Synthesis

Beyond its role in dye chemistry, this compound is a valuable intermediate in fine chemical synthesis. The aldehyde group is a versatile functional handle that can be transformed into a variety of other functionalities. For example, it can undergo oxidation to a carboxylic acid, reduction to an alcohol, or participate in multicomponent reactions to build molecular complexity rapidly.

The pyridine nitrogen atom can also be involved in synthetic transformations, such as N-oxidation or quaternization, which can be used to modulate the electronic properties of the molecule or to introduce new reactive sites. The presence of the electron-donating amino group can influence the regioselectivity of further electrophilic aromatic substitution reactions on the pyridine ring, directing incoming groups to specific positions. These features make this compound a useful starting material for the synthesis of complex heterocyclic compounds, which are prevalent in pharmaceuticals and agrochemicals.

Future Perspectives and Research Challenges for 6 Ethyl Methyl Amino Nicotinaldehyde

Innovation in Sustainable Synthetic Methodologies

The pursuit of green and sustainable chemical processes is a paramount goal in modern organic synthesis. rsc.org For 6-(Ethyl(methyl)amino)nicotinaldehyde, future research will likely focus on developing synthetic routes that are not only efficient but also environmentally benign. Traditional methods for constructing such substituted pyridines can involve multiple steps and the use of hazardous reagents. Innovations in this area could draw from the following principles:

Catalytic Approaches: Moving away from stoichiometric reagents to catalytic systems, particularly those involving earth-abundant metals, can significantly reduce waste. Research into direct C-H amination or coupling reactions on a suitable pyridine (B92270) precursor could offer a more atom-economical synthesis.

Renewable Feedstocks: Exploration into building the pyridine ring or its substituents from renewable resources, such as biomass-derived platform chemicals, presents a long-term sustainability goal. kit.edu For instance, developing pathways from furan (B31954) derivatives or other bio-based starting materials could be a key research direction. kit.edu

Energy Efficiency: Employing alternative energy sources like microwave irradiation or mechanochemistry could lead to faster reactions and lower energy consumption compared to conventional heating.

A hypothetical sustainable synthesis could involve a one-pot reaction where a renewable precursor is converted to the pyridine core, followed by a catalytic amination, as outlined in the conceptual table below.

StepReaction TypePotential Catalyst/ReagentSustainability Advantage
1Pyridine Ring FormationBiomass-derived starting materialsReduces reliance on fossil fuels
2C-N Bond FormationEarth-abundant metal catalystAvoids toxic and expensive heavy metals
3Aldehyde IntroductionSelective oxidationUse of a green oxidant like O2 or H2O2

Exploration of Unprecedented Reactivity Profiles

The chemical reactivity of this compound is dictated by its two primary functional groups: the aldehyde and the tertiary amino group on the pyridine ring. While the individual reactivity of these groups is well-established, their interplay within this specific molecular architecture could lead to novel chemical transformations.

The aldehyde group is a versatile handle for a multitude of reactions:

Condensation Reactions: It can readily undergo condensation with various nucleophiles to form imines, enamines, and other C=N bonded systems.

Oxidation and Reduction: The aldehyde can be oxidized to the corresponding carboxylic acid (6-(Ethyl(methyl)amino)nicotinic acid) or reduced to the alcohol ( (6-(ethyl(methyl)amino)pyridin-3-yl)methanol).

Nucleophilic Addition: Grignard reagents, organolithium compounds, and other nucleophiles can add to the carbonyl carbon, leading to a variety of secondary alcohols.

The aminopyridine moiety, being electron-rich, can influence the reactivity of the pyridine ring and participate in its own set of reactions. The lone pair of the nitrogen atom can direct electrophilic aromatic substitution or be involved in metal coordination. Future research could explore reactions that leverage both functional groups in a tandem or cascade sequence, potentially leading to the rapid construction of complex heterocyclic systems.

Functional GroupReaction TypePotential Products
AldehydeKnoevenagel Condensationα,β-Unsaturated carbonyl compounds
AldehydeWittig ReactionAlkenes
AldehydeReductive AminationSecondary and tertiary amines
Amino GroupN-OxidationPyridine N-oxides
Pyridine RingElectrophilic SubstitutionHalogenated or nitrated derivatives

Integration with Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch synthesis to continuous flow processes offers numerous advantages, including enhanced safety, better process control, and scalability. acs.org For a molecule like this compound, integrating its synthesis into a flow chemistry platform could be a significant step forward. thieme-connect.com This would involve the development of a multi-step continuous process where reagents are pumped through a series of reactors, with in-line purification and analysis. acs.orguc.pt

Furthermore, the use of automated synthesis platforms can accelerate the exploration of reaction conditions and the generation of derivatives. researchgate.netbeilstein-journals.org An automated system could systematically vary parameters such as temperature, pressure, and catalyst loading to quickly identify the optimal conditions for the synthesis of this compound and its analogs. This high-throughput approach is particularly valuable for building libraries of compounds for screening purposes. akjournals.com

The development of automated processes for the synthesis of complex heterocycles is an active area of research, and applying these technologies to the production of this compound would be a logical and impactful future direction. researchgate.netakjournals.com

Expansion of Derivative Libraries for Academic Investigation and Structure-Property Correlation Studies

A key to unlocking the potential of this compound lies in the systematic synthesis and study of its derivatives. By modifying the core structure at specific points, researchers can fine-tune its properties for various applications. A focused derivative library would allow for comprehensive structure-property relationship (SPR) and structure-activity relationship (SAR) studies. nih.gov

Potential points of diversification include:

Modification of the Aldehyde: Converting the aldehyde to other functional groups such as an oxime, hydrazone, or a cyano group can dramatically alter the molecule's electronic and steric properties.

Variation of the Amino Substituents: Replacing the ethyl and methyl groups with other alkyl or aryl substituents can modulate the compound's lipophilicity and steric bulk.

The insights gained from studying these derivatives could be invaluable for designing new molecules with tailored properties, whether for biological applications or as functional materials. researchgate.net

Derivative ClassSynthetic ApproachPotential Application
Oximes/HydrazonesCondensation with hydroxylamine/hydrazinesLigands for metal complexes, bioactive compounds
Nicotinic Acids/EstersOxidation of the aldehydePharmaceutical intermediates, building blocks for polymers
Ring-Substituted AnalogsMulti-step synthesis from substituted precursorsProbes for biological targets, functional dyes

Q & A

Basic: What are the optimal synthetic routes for 6-(Ethyl(methyl)amino)nicotinaldehyde, and how do reaction conditions influence yield?

Methodological Answer:
The synthesis typically involves nucleophilic substitution or reductive amination. For example, a structurally similar compound, 6-Chloro-4-(methylamino)nicotinaldehyde, is synthesized by reacting 6-chloronicotinaldehyde with methylamine under controlled conditions (yield varies with solvent polarity and temperature) . Key steps:

  • Step 1: Start with a halogenated nicotinaldehyde precursor (e.g., 6-chloronicotinaldehyde).
  • Step 2: Introduce the ethyl(methyl)amino group via nucleophilic substitution using ethylmethylamine.
  • Reaction Optimization: Catalytic conditions (e.g., Pd catalysts for cross-coupling) or solvent systems like ethanol/water mixtures improve yield (see Table 1 in for Suzuki coupling examples) .

Basic: Which spectroscopic and analytical methods are most effective for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy: 1^1H and 13^13C NMR confirm the aldehyde proton (δ 9.8–10.2 ppm) and substituent patterns (e.g., ethyl/methyl groups at δ 1.2–3.5 ppm) .
  • IR Spectroscopy: The aldehyde C=O stretch (~1700 cm1^{-1}) and N-H bends (if present) are diagnostic .
  • Mass Spectrometry: High-resolution MS (HRMS) validates molecular weight (e.g., uses HRMS for quinoline derivatives) .

Advanced: How does the ethyl(methyl)amino group influence the compound’s reactivity in oxidation or reduction reactions?

Methodological Answer:
The amino group acts as an electron-donating substituent, stabilizing intermediates during reactions:

  • Oxidation: The aldehyde group can be oxidized to a carboxylic acid using KMnO4_4 or CrO3_3, but the ethyl(methyl)amino group may require protection (e.g., Boc groups) to prevent side reactions .
  • Reduction: NaBH4_4 selectively reduces the aldehyde to an alcohol without affecting the amino group (see for analogous reductions) .
  • Contradictions: Competing pathways (e.g., over-oxidation of the amino group) require careful pH control .

Advanced: What computational strategies predict the binding affinity of this compound derivatives to biological targets?

Methodological Answer:

  • Molecular Docking: Tools like AutoDock Vina model interactions with enzyme active sites (e.g., highlights derivatives with antitubercular activity via enzyme inhibition) .
  • DFT Calculations: Predict electronic properties (e.g., HOMO-LUMO gaps) to assess redox behavior or nucleophilic sites .
  • Case Study: Derivatives of similar nicotinaldehydes show enhanced binding to neuraminidase in flu viruses, suggesting analogous applications .

Advanced: How do structural analogs of this compound compare in biological activity?

Methodological Answer:
Comparative analysis (Table 1) reveals:

CompoundKey FeatureBiological ActivityReference
6-Chloro-4-(methylamino)Chlorine enhances stabilityAntitubercular (MIC: 2.5 μM)
6-MethoxynicotinaldehydeMethoxy improves solubilityNeuroprotective (IC50_{50}: 10 μM)
6-(4-Formylphenyl)Extended conjugationAnticancer (HeLa cell line)

The ethyl(methyl)amino group may improve membrane permeability, but in vivo studies are needed to confirm pharmacokinetics .

Advanced: What strategies resolve contradictions in reported reaction yields for nicotinaldehyde derivatives?

Methodological Answer:

  • Reproducibility Checks: Verify solvent purity, catalyst batch, and inert atmosphere (e.g., notes yield variations in MACOS benzannulation due to microwave parameters) .
  • Data Triangulation: Cross-reference synthetic protocols (e.g., ’s Table 1 shows yield dependence on Suzuki coupling conditions) .
  • Controlled Experiments: Systematically vary one parameter (e.g., temperature) while holding others constant .

Basic: What safety protocols are recommended for handling this compound?

Methodological Answer:

  • PPE: Use nitrile gloves, lab coats, and safety goggles (ECHA guidelines in emphasize skin/eye irritation risks) .
  • Ventilation: Work in a fume hood; the compound may release volatile aldehydes under heat .
  • Waste Disposal: Neutralize with 10% NaOH before aqueous disposal (based on EPA DSSTox protocols in ) .

Advanced: How can kinetic studies elucidate the mechanism of nucleophilic substitutions in nicotinaldehyde derivatives?

Methodological Answer:

  • Rate Monitoring: Use 1^1H NMR to track substituent introduction (e.g., ethyl(methyl)amino group) over time .
  • Isotopic Labeling: 15^{15}N-labeled amines reveal transition-state geometry in SNAr reactions .
  • Computational Modeling: MD simulations identify rate-limiting steps (e.g., ’s stereoselective Ugi reaction analysis) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.